5-(fluorosulfonyl)thiophene-2-carboxylicacid

Description

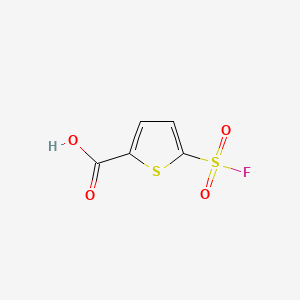

5-(Fluorosulfonyl)thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a fluorosulfonyl (-SO₂F) substituent at the 5-position of the thiophene ring.

Properties

IUPAC Name |

5-fluorosulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO4S2/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLIIAGYSBAJOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO4S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-(fluorosulfonyl)thiophene-2-carboxylic acid, can be achieved through various methods. One common approach involves the use of fluorosulfonyl radicals, which provide a concise and efficient route for producing sulfonyl fluorides . Another method involves the reaction of substituted buta-1-enes with potassium sulfide, enabling an atom-economical and transition-metal-free synthesis of thiophenes .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using readily available starting materials and catalysts. For example, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are typical methods used to produce thiophene derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-(fluorosulfonyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.

Substitution: The compound can undergo substitution reactions, where the fluorosulfonyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include elemental sulfur, potassium sulfide, and various catalysts such as palladium complexes . Reaction conditions often involve the use of solvents like methanol and dimethyl sulfoxide, as well as specific temperatures and pressures to optimize yields .

Major Products

The major products formed from these reactions include various substituted thiophenes, sulfonyl fluorides, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

5-(Fluorosulfonyl)thiophene-2-carboxylic acid has been explored for its potential as a precursor in drug development. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, which can be leveraged for:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites, offering therapeutic avenues for diseases where such enzymes play a crucial role.

- Protein Labeling : It serves as a tool for labeling proteins in biochemical studies due to its ability to form stable covalent bonds.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to 5-(fluorosulfonyl)thiophene-2-carboxylic acid can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 μg/mL |

| Escherichia coli | 6.25 μg/mL |

| Klebsiella pneumoniae | 12.5 μg/mL |

| Bacillus subtilis | 3.91 μg/mL |

Anticancer Activity

In vitro studies have demonstrated that certain thiophene derivatives possess significant anticancer properties. For instance, research on compounds with similar structures has shown promising cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Case Study: Anticancer Activity Study

A recent study evaluated the cytotoxic effects of various thiophene derivatives on MCF-7 and A549 cell lines, revealing IC50 values lower than standard chemotherapeutics like Doxorubicin, indicating enhanced potency against these cancer types.

Materials Science

The compound is being investigated for its potential use in organic semiconductors and advanced materials due to its unique electronic properties imparted by the fluorosulfonyl group.

Table 2: Comparison of Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid | Contains bromine; different reactivity | Enhanced electrophilicity due to fluorosulfonyl group |

| Thiophene-2-carboxylic acid | Lacks fluorine substituents | Different reactivity and biological activity |

Mechanism of Action

The mechanism of action of 5-(fluorosulfonyl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .

Comparison with Similar Compounds

Sulfonyl and Sulfamoyl Derivatives

Compounds with sulfonyl or sulfamoyl groups at the 5-position of the thiophene ring exhibit distinct electronic and steric effects, which are critical for their applications in medicinal chemistry and agrochemicals.

- Key Differences :

- Reactivity : The fluorosulfonyl group (-SO₂F) is more reactive than methylsulfonyl (-SO₂CH₃) or sulfamoyl (-SO₂NH₂) groups, making it suitable for covalent bonding in enzyme inhibition .

- Lipophilicity : Methylsulfonyl derivatives (clogP ≈ 1.2) are less polar than sulfamoyl analogs (clogP ≈ -0.5), impacting membrane permeability .

Halogen-Substituted Derivatives

Halogen atoms (F, Cl, Br) at the phenyl or thiophene ring modulate electronic properties and biological activity.

- Key Differences :

- Electron Effects : Fluorine’s electronegativity enhances metabolic stability, while chlorine increases lipophilicity (clogP: 5-Cl = 2.1 vs. 5-F = 1.8) .

- Biological Targets : Fluorophenyl derivatives show higher antiproliferative activity compared to chlorinated analogs, likely due to improved target binding .

Aryl-Substituted Derivatives

Aryl groups at the 5-position influence steric bulk and π-π stacking interactions.

- Key Differences :

Research Findings and Trends

- Lipophilicity-Activity Relationships : Thiophene-2-carboxylic acids with electron-withdrawing groups (e.g., -SO₂F, -CF₃) exhibit lower clogP values (-0.5 to 1.5) and higher cytotoxicity, aligning with their enhanced electrophilicity and target engagement .

- Synthetic Utility : Fluorosulfonyl derivatives are hypothesized to outperform methylsulfonyl analogs in click chemistry and covalent drug design due to faster reaction kinetics .

Biological Activity

5-(Fluorosulfonyl)thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry and chemical biology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

5-(Fluorosulfonyl)thiophene-2-carboxylic acid has a thiophene ring substituted with a fluorosulfonyl group and a carboxylic acid moiety. This combination of functional groups may contribute to its reactivity and biological activity. The fluorosulfonyl group is known for enhancing the electrophilic character of compounds, which can facilitate interactions with biological targets.

Pharmacological Properties

The pharmacological profile of 5-(fluorosulfonyl)thiophene-2-carboxylic acid is still under exploration, but preliminary studies suggest several potential activities:

- Antimicrobial Activity : Compounds with similar thiophene structures have shown antimicrobial properties, indicating that this compound may also exhibit similar effects.

- Anti-inflammatory Effects : The presence of the sulfonyl group may influence inflammatory pathways, potentially making it a candidate for anti-inflammatory drug development.

Synthesis and Derivatives

The synthesis of 5-(fluorosulfonyl)thiophene-2-carboxylic acid can be achieved through various methods, including:

- Direct Fluorosulfonation : This involves the reaction of thiophene derivatives with fluorosulfonic acid under controlled conditions.

- Copper-Catalyzed Reactions : Recent studies have demonstrated the utility of copper-catalyzed reactions to form various derivatives of thiophene carboxylic acids, which may include modifications to introduce the fluorosulfonyl group effectively .

Table 1: Synthesis Methods for 5-(Fluorosulfonyl)thiophene-2-carboxylic Acid

| Method | Description | Yield (%) |

|---|---|---|

| Direct Fluorosulfonation | Reaction with fluorosulfonic acid | Variable |

| Copper-Catalyzed Addition | CuO-promoted addition using carboxylic acids | Up to 89% |

Case Studies and Research Findings

Recent research has highlighted the biological activity of thiophene derivatives:

- In Vitro Studies : A study reported that certain thiophene derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may inhibit key signaling pathways involved in cell proliferation and survival, such as NF-kB and ERK1/2 signaling pathways .

Q & A

Basic: What are the recommended synthetic routes for 5-(fluorosulfonyl)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of thiophene carboxylic acid derivatives typically involves functionalizing the thiophene ring at specific positions. For example, methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate is synthesized via nucleophilic substitution using K₂CO₃ in DMF under reflux . For 5-(fluorosulfonyl) derivatives, sulfonation followed by fluorination (e.g., using SO₃ and subsequent fluorinating agents like SF₄) may be employed. Optimization should include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Reactions involving sulfonyl groups may require low temperatures (0–5°C) to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Validate purity via quantitative NMR (>95%) .

Basic: How should researchers handle and store 5-(fluorosulfonyl)thiophene-2-carboxylic acid to ensure stability?

Methodological Answer:

Based on safety data for analogous thiophene carboxylic acids:

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Handling : Use nitrile gloves (tested for chemical compatibility) and lab coats. Inspect gloves for breakthrough time, especially with fluorosulfonyl groups, which may hydrolyze in humid conditions .

- Decomposition : Monitor for color changes (yellowing indicates instability). Dispose via incineration to avoid environmental persistence .

Advanced: What spectroscopic techniques are critical for characterizing 5-(fluorosulfonyl)thiophene-2-carboxylic acid, and how can conflicting data be resolved?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the fluorosulfonyl group. For example, thiophene-2-carboxylic acid derivatives show distinct aromatic proton splitting (δ 7.5–8.5 ppm) .

- FTIR : Verify sulfonyl (S=O stretching ~1350 cm⁻¹) and carboxylic acid (C=O ~1700 cm⁻¹) groups.

- LCMS : Use high-resolution MS to distinguish between molecular ion peaks and fragmentation products (e.g., m/z 1651 for larger derivatives ).

Data Contradictions : Cross-validate with alternative methods (e.g., X-ray crystallography) or computational modeling (DFT for vibrational frequencies) .

Advanced: How does the fluorosulfonyl group influence the reactivity of thiophene-2-carboxylic acid in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing fluorosulfonyl group (-SO₂F) decreases electron density at the thiophene ring, enhancing electrophilic substitution at the 5-position. Key considerations:

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings, as bulky ligands mitigate steric hindrance from -SO₂F.

- Solvent Effects : Dioxane/water mixtures improve solubility of polar intermediates.

- Side Reactions : Monitor for hydrolysis of -SO₂F to -SO₃H under basic conditions; mitigate with anhydrous reagents .

Advanced: What computational strategies can predict the bioactivity of 5-(fluorosulfonyl)thiophene-2-carboxylic acid derivatives in medicinal chemistry?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets like Nurr1 agonists. Thiophene scaffolds show affinity for hydrophobic pockets .

- QSAR Modeling : Correlate substituent effects (e.g., -SO₂F, -COOH) with bioactivity. Descriptor libraries (e.g., MOE) can predict logP and solubility .

- ADMET Prediction : Tools like SwissADME assess metabolic stability; fluorosulfonyl groups may reduce hepatic clearance due to increased polarity .

Basic: What are the ecological risks associated with 5-(fluorosulfonyl)thiophene-2-carboxylic acid, and how can lab waste be managed?

Methodological Answer:

- Persistence : Analogous thiophene derivatives show low persistence in water but may bioaccumulate .

- Waste Treatment : Neutralize acidic waste with NaHCO₃ before incineration. Avoid landfill disposal due to potential groundwater contamination .

- Spill Management : Absorb with vermiculite, place in sealed containers, and label for hazardous waste disposal .

Advanced: How can researchers address discrepancies in reported toxicity data for fluorosulfonyl-containing compounds?

Methodological Answer:

- In Vitro Testing : Use HepG2 cells for acute toxicity (LD₅₀) assays. Compare with structural analogs (e.g., 5-bromo-thiophene-2-carboxylic acid, which shows moderate cytotoxicity ).

- In Silico Tools : Apply TOPKAT or LAZAR to predict toxicity endpoints when experimental data is incomplete .

- Peer Review : Cross-reference regulatory databases (e.g., ECHA, TSCA) for harmonized classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.